molecular formula C13H23NO3 B13599739 tert-Butyl 4-[(1E)-3-hydroxyprop-1-en-1-yl]piperidine-1-carboxylate

tert-Butyl 4-[(1E)-3-hydroxyprop-1-en-1-yl]piperidine-1-carboxylate

Cat. No.: B13599739
M. Wt: 241.33 g/mol
InChI Key: RSTQQYLKMXGLJQ-SNAWJCMRSA-N
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Description

Tert-butyl 4-(3-hydroxyprop-1-en-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H21NO3 It is a piperidine derivative that features a tert-butyl ester group and a hydroxyprop-1-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-hydroxyprop-1-en-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-hydroxyprop-1-en-1-yl bromide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-hydroxyprop-1-en-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the double bond can produce a saturated alcohol .

Scientific Research Applications

Tert-butyl 4-(3-hydroxyprop-1-en-1-yl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor to pharmacologically active compounds.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-hydroxyprop-1-en-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyprop-1-en-1-yl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(3-hydroxyprop-1-en-1-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research applications .

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 4-[(E)-3-hydroxyprop-1-enyl]piperidine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-6-11(7-9-14)5-4-10-15/h4-5,11,15H,6-10H2,1-3H3/b5-4+

InChI Key

RSTQQYLKMXGLJQ-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)/C=C/CO

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C=CCO

Origin of Product

United States

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